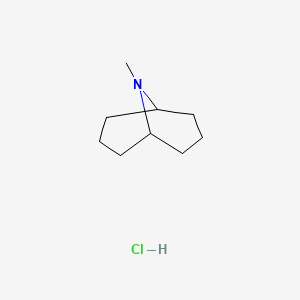
3-(1,1-Difluoroethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Difluoroethyl)pyridin-2-amine is a chemical compound with the CAS Number: 2361713-18-8 . It has a molecular weight of 158.15 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-(1,1-Difluoroethyl)pyridin-2-amine . The InChI Code is 1S/C7H8F2N2/c1-7(8,9)5-3-2-4-11-6(5)10/h2-4H,1H3,(H2,10,11) .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(1,1-Difluoroethyl)pyridin-2-amine, focusing on six unique fields:
Medicinal Chemistry
3-(1,1-Difluoroethyl)pyridin-2-amine: is a valuable compound in medicinal chemistry due to its potential as a pharmacophore. The presence of the difluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates. This compound is often explored for its potential in developing new therapeutic agents, particularly in the treatment of neurological disorders and cancers .
Agrochemicals
In the field of agrochemicals, 3-(1,1-Difluoroethyl)pyridin-2-amine is investigated for its potential as a pesticide or herbicide. The fluorinated pyridine ring can improve the efficacy and environmental stability of agrochemical products. Researchers are exploring its use in developing new compounds that can protect crops from pests and diseases while minimizing environmental impact .
Radiopharmaceuticals
The compound is also significant in the development of radiopharmaceuticals. Fluorinated pyridines, including 3-(1,1-Difluoroethyl)pyridin-2-amine , are used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. These radiopharmaceuticals are crucial for diagnosing and monitoring various diseases, including cancer and neurological disorders .
Material Science
In material science, 3-(1,1-Difluoroethyl)pyridin-2-amine is explored for its potential in creating advanced materials. The unique electronic properties of the difluoroethyl group can be utilized in the design of novel polymers and materials with specific electronic, optical, or mechanical properties. These materials have applications in electronics, photonics, and other high-tech industries .
Synthetic Chemistry
This compound is a valuable intermediate in synthetic chemistry. Its unique structure allows for the introduction of the difluoroethyl group into various chemical frameworks. Researchers use 3-(1,1-Difluoroethyl)pyridin-2-amine in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals .
Environmental Chemistry
In environmental chemistry, 3-(1,1-Difluoroethyl)pyridin-2-amine is studied for its potential to degrade environmental pollutants. The compound’s unique chemical properties can be harnessed to develop new methods for breaking down persistent organic pollutants, contributing to cleaner and safer environments .
These applications highlight the versatility and importance of 3-(1,1-Difluoroethyl)pyridin-2-amine in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1,1-difluoroethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-7(8,9)5-3-2-4-11-6(5)10/h2-4H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASIFYWHOBGUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)pyridin-2-amine | |
CAS RN |
2361713-18-8 |
Source


|
| Record name | 3-(1,1-difluoroethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)


![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)



![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2521456.png)